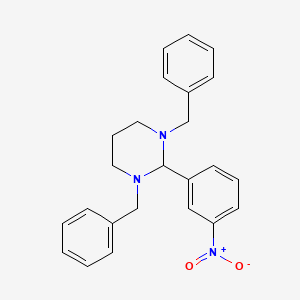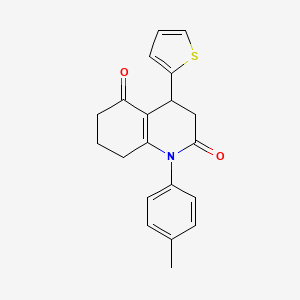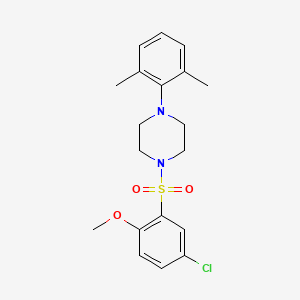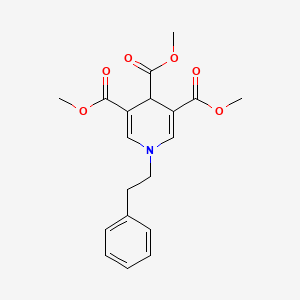![molecular formula C25H21N3O3 B11506782 3'-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11506782.png)
3'-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3’-(2-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3’-(2-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE” typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinazoline precursors. Key steps may involve:
Cyclization reactions: to form the spiro linkage.
Alkylation: to introduce the prop-2-en-1-yl group.
Methoxylation: to add the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often rely on optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the quinazoline moiety, leading to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinazoline compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indole-3,2’-quinazoline] derivatives: These compounds share the spiro linkage and similar structural features.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups exhibit similar chemical properties.
Uniqueness
The uniqueness of “3’-(2-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE” lies in its specific combination of functional groups and the spiro linkage, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C25H21N3O3 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-1'-prop-2-enylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C25H21N3O3/c1-3-16-27-20-13-7-5-11-18(20)25(24(27)30)26-19-12-6-4-10-17(19)23(29)28(25)21-14-8-9-15-22(21)31-2/h3-15,26H,1,16H2,2H3 |
Clé InChI |
ICNRHSXEHSIYCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11506704.png)



![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11506732.png)
![5'-(2-methoxyphenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11506742.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11506744.png)
![N-(3,4-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B11506745.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11506752.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11506756.png)

![ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11506767.png)
![6-methyl-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B11506773.png)
![5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506776.png)
